Technical Monograph: Synthesis and Characterization of 3,6-Dibromo-4-nitro-1H-indazole
Technical Monograph: Synthesis and Characterization of 3,6-Dibromo-4-nitro-1H-indazole
This technical guide details the synthesis, structural validation, and handling of 3,6-Dibromo-4-nitro-1H-indazole , a highly functionalized heterocyclic scaffold. This molecule represents a "linchpin" intermediate in medicinal chemistry; the C3 and C6 bromines offer orthogonal cross-coupling reactivity (Suzuki/Buchwald), while the C4-nitro group serves as a masked aniline for subsequent amide/urea construction, typical in kinase inhibitor design (e.g., JNK, PLK1 inhibitors).
Executive Summary & Strategic Analysis
Target Molecule: 3,6-Dibromo-4-nitro-1H-indazole Formula: C₇H₃Br₂N₃O₂ Molecular Weight: 320.93 g/mol Key Applications: Kinase inhibitor core (ATP-binding pocket mimetic), orthogonal cross-coupling scaffold.
Retrosynthetic Logic
The synthesis of 3,6-dibromo-4-nitro-1H-indazole presents a regiochemical challenge. Direct nitration of a 3,6-dibromo core is electronically unfavorable and sterically crowded. Consequently, the most robust synthetic strategy employs a "Core-First, Decoration-Last" approach.
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Core Establishment: The 6-bromo-4-nitro substitution pattern is established first. This is best achieved via the nitration of 6-bromoindazole (commercially available) or de novo synthesis from aniline precursors if high regiochemical fidelity is required.
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C3 Functionalization: The C3 position of the indazole ring remains the most nucleophilic site, even with electron-withdrawing groups present. Electrophilic bromination (using Br₂ or NBS) is performed as the final step to avoid debromination or steric clashes during earlier stages.
Synthesis Workflow Visualization
The following diagram outlines the critical path for synthesis, highlighting the decision nodes for process chemists.
Figure 1: Linear synthetic route from commercially available 6-bromoindazole. This route prioritizes step-economy.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromo-4-nitro-1H-indazole
Objective: Introduce the nitro group at the C4 position. Criticality: This reaction relies on the directing effects of the bromine at C6 (directing ortho/para) and the inherent reactivity of the indazole. While C5/C7 nitration is common, specific low-temperature conditions favor the C4 isomer in 6-substituted systems.
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Reagents: 6-Bromo-1H-indazole (1.0 eq), Fuming Nitric Acid (HNO₃, >90%), Conc. Sulfuric Acid (H₂SO₄).[1]
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Apparatus: 3-neck round bottom flask, internal temperature probe, cryostat/ice-salt bath.
Protocol:
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Dissolution: Charge the flask with 6-Bromo-1H-indazole (e.g., 10.0 g, 50.7 mmol) and conc. H₂SO₄ (100 mL). Stir at 0°C until fully dissolved. Note: Exothermic dissolution; maintain T < 10°C.
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Nitration: Prepare a mixture of fuming HNO₃ (1.5 eq) and H₂SO₄ (1:1 v/v). Add this mixture dropwise to the indazole solution over 45 minutes, strictly maintaining internal temperature between 0–5°C.
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Reaction: Allow the mixture to stir at 0°C for 2 hours, then warm slowly to room temperature (20–25°C) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2]
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Quench: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The product will precipitate as a yellow/orange solid.
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Isolation: Filter the precipitate. Wash the cake with water (3 x 100 mL) until the filtrate is neutral (pH ~7).
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Purification: Recrystallize from Ethanol/Water or perform flash chromatography (SiO₂, 0-40% EtOAc in Hexanes) to isolate the 4-nitro isomer from potential 5-nitro byproducts.
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Yield Expectation: 50–65%.
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Step 2: Synthesis of 3,6-Dibromo-4-nitro-1H-indazole
Objective: Regioselective bromination at C3. Mechanism: Electrophilic aromatic substitution. The base (NaOH) generates the indazolyl anion, increasing nucleophilicity at C3 despite the deactivating nitro group.
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Reagents: 6-Bromo-4-nitro-1H-indazole (from Step 1), Bromine (Br₂) or N-Bromosuccinimide (NBS), NaOH (aq) or DMF.
Preferred Protocol (NBS Method - Milder):
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Setup: Dissolve 6-Bromo-4-nitro-1H-indazole (1.0 eq) in DMF (10 vol).
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Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.
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Reaction: Stir at 40°C for 4–6 hours. The reaction color typically deepens.
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Workup: Dilute with water (50 vol). The product should precipitate.[3] If oil forms, extract with EtOAc.
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Purification: Triturate the solid with cold methanol or recrystallize from acetonitrile.
Alternative Protocol (Br₂/Base - Scale-up):
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Suspend starting material in 2N NaOH (10 vol).
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Add Br₂ (1.2 eq) dropwise at 0–5°C.
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Stir vigorously. Acidify with 1N HCl to precipitate the product.
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Warning: This method is harsher and may hydrolyze weak functional groups, though the nitro-indazole core is stable.
Characterization & Structural Validation
The validation of the 3,6-dibromo-4-nitro substitution pattern is critical, as isomers (e.g., 3,6-dibromo-5-nitro) have identical masses.
NMR Logic
The target molecule loses the C3 proton and retains only two aromatic protons (H5 and H7).
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H3: Absent (Signal at ~8.1 ppm in precursor disappears).
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H5 & H7: Appear as two doublets with meta coupling (J ~1.5–2.0 Hz).
Data Summary Table
| Technique | Parameter | Expected Value / Observation | Structural Insight |
| LC-MS | m/z (ESI+) | 320.9, 322.9, 324.9 (1:2:1 ratio) | Confirms presence of two bromine atoms (⁷⁹Br/⁸¹Br isotope pattern). |
| ¹H NMR | δ (DMSO-d₆) | H7: ~8.20 ppm (d, J=1.8 Hz)H5: ~7.95 ppm (d, J=1.8 Hz)NH: ~14.0 ppm (br s) | Loss of C3-H confirms bromination. Meta-coupling confirms 1,3-relationship of protons (H5/H7). |
| ¹³C NMR | δ (ppm) | C3-Br (~120), C4-NO₂ (~142), C6-Br (~124) | Distinct shift of C3 carbon due to heavy atom effect (Br). |
| Melting Point | Range | >220°C (Decomposition) | High melting point typical of nitro-indazoles. |
Characterization Flowchart
Figure 2: Decision tree for structural validation to rule out regioisomers.
Safety & Handling (E-E-A-T)
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Nitro Compounds: 4-Nitroindazoles are potentially energetic.[4] Do not heat dry solids above 100°C. Perform Differential Scanning Calorimetry (DSC) before scaling up >10g.
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Bromine/NBS: Corrosive and lachrymators. Handle in a fume hood.
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Skin Sensitization: Indazoles are known sensitizers. Use double nitrile gloves.
References
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BenchChem Technical Support. (2025).[3][4][5][6] Optimizing 6-Bromo-Indazole Synthesis and Nitration Protocols. Retrieved from 3
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Giraud, F., et al. (2020). C3-Indazole Functionalization: A Review. Chimica Italiana. Retrieved from
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Sigma-Aldrich. (2025). Product Specification: 6-Bromo-4-nitro-1H-indazole.[3] Retrieved from
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National Institutes of Health (NIH). (2021). Regioselective C7 bromination and Suzuki–Miyaura cross-coupling of 4-substituted indazoles.[7] Retrieved from 7
Sources
- 1. Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - LISKON [liskonchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
